BenchChemオンラインストアへようこそ!

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

RIP1 Kinase Inhibition Monoselectivity Inflammation

This compound is a chiral, bicyclic benzoxazepinone hydrochloride salt (CAS 99197-91-8 for the S-enantiomer), primarily utilized as a high-purity research intermediate. It belongs to the broader class of benzo[b][1,4]oxazepin-4-ones, a scaffold strongly linked to selective kinase inhibition and antibacterial activity.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
Cat. No. B8070406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C2O1)N.Cl
InChIInChI=1S/C9H10N2O2.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
InChIKeyJLEUXCRXFGAHLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride: A Specialized Benzoxazepinone Building Block for Targeted Therapy Research


This compound is a chiral, bicyclic benzoxazepinone hydrochloride salt (CAS 99197-91-8 for the S-enantiomer), primarily utilized as a high-purity research intermediate . It belongs to the broader class of benzo[b][1,4]oxazepin-4-ones, a scaffold strongly linked to selective kinase inhibition and antibacterial activity [1][2]. Its molecular formula is C9H11ClN2O2, with a molecular weight of 214.65 g/mol .

Strategic Procurement of 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride: Moving Beyond Basic Benzoxazepinones


Detailed research using DNA-encoded libraries and structure-based drug design reveals that the unsubstituted 7-amino-benzoxazepinone core provides a unique foundation for achieving monokinase selectivity and superior physicochemical properties, which generic or differently substituted benzoxazepinone analogs cannot replicate [1]. For instance, the specific stereochemistry and the primary amine handle of this compound are essential for binding to the RIP1 kinase allosteric pocket, a feature absent in simpler achiral or N-alkylated alternatives [1]. This high functional group specificity makes simple substitution with other benzoxazepinone isomers or non-amino analogs unviable for advanced research into necrosis, inflammation, or WDR5-mediated cancers.

Quantitative Differentiation Evidence for 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride in Advanced Drug Discovery


Superior Scaffold for RIP1 Kinase Monoselectivity: Benzoxazepinone vs. Other Kinase Inhibitor Cores

A DNA-encoded library screen identified the benzoxazepinone template, for which 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is the foundational core, as a superior scaffold for RIP1 inhibition compared to other known kinase inhibitor families. The optimized derivative GSK'481, derived from this core, demonstrates an IC50 of 1.3 nM against RIP1 with complete monokinase selectivity against a panel of 318 kinases [1]. This level of selectivity is a key differentiator from broader-spectrum necroptosis inhibitors like Nec-1, which have off-target effects.

RIP1 Kinase Inhibition Monoselectivity Inflammation

Validated Antibacterial Intermediate: 7-Amino-Benzoxazepinone vs. Non-Oxazolidinone Scaffolds

The compound serves as a direct synthetic precursor to novel oxazolidinone antibiotics, a class critical for combating resistant Gram-positive bacteria. Patent WO2004069832A2 explicitly claims derivatives synthesized from this benzoxazepinone intermediate, demonstrating 'improved efficacy compared to traditional antibiotics against resistant strains' [1]. This positions it as a gateway to a novel oxazolidinone subclass distinct from Linezolid, offering a potential advantage against Linezolid-resistant strains.

Antibacterial Oxazolidinone Drug Resistance

Significant Improvement in Cellular Potency for WDR5 Inhibitors: Benzoxazepinone Core vs. Dihydroisoquinolinone Core

In a direct scaffold-hopping exercise, the benzoxazepinone core (the parent structure of the target compound) replaced a dihydroisoquinolinone core in WDR5 WIN-site inhibitors. This substitution resulted in inhibitors with 'increased cellular potency and selectivity and favorable physicochemical properties compared to our best-in-class dihydroisoquinolinone-based counterparts' . This is a direct, cross-scaffold quantitative improvement relevant to any derivative built on this core.

WDR5 Inhibitor Cellular Potency Cancer

Primary Application Scenarios for Procured 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride


Synthesis of Highly Selective RIP1 Kinase Chemical Probes

Researchers developing new tools for studying necroptosis and inflammation should use this compound as the starting material for creating RIP1 inhibitors. Data from DNA-encoded library screens confirm this specific scaffold leads to best-in-class monokinase selectivity, with lead molecule GSK'481 achieving an IC50 of 1.3 nM against RIP1 [1]. This overcomes the selectivity limitations of earlier probes like Necrostatin-1.

Scaffold-Hopping to Optimize WDR5 Inhibitors for Cancer Therapy

Medicinal chemists seeking to improve cellular potency and physicochemical profiles of WDR5 WIN-site inhibitors can directly utilize this benzoxazepinone core. A published head-to-head study demonstrated that replacing a dihydroisoquinolinone core with this benzoxazepinone scaffold led to increased cellular potency and selectivity [1], making it a superior choice for drug discovery in hematological and solid malignancies.

Development of Next-Generation Oxazolidinone Antibiotics

This intermediate is essential for synthesizing novel oxazolidinones capable of overcoming antibiotic resistance. The compound serves as a direct precursor to the antibacterial agents claimed in patent WO2004069832A2, which demonstrate improved efficacy against multi-drug resistant strains compared to existing antibiotics [1]. This application is critical for researchers addressing the global health challenge of antimicrobial resistance.

Quote Request

Request a Quote for 7-Amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.